catecolas

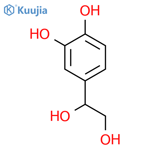

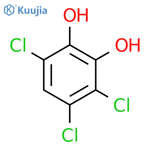

Catechols are a class of organic compounds characterized by a hydroxyl group (-OH) on either side of an ortho-positioned benzene ring. These aromatic compounds exhibit diverse chemical properties and biological activities, making them essential in various applications across different fields.

Catechol derivatives can be found in numerous natural products, including catechin from tea, epicatechin, and resorcinol. Their presence is critical in biochemistry for their role as antioxidants and free radical scavengers. Catechols are also widely used in the pharmaceutical industry due to their potential as drug precursors and intermediates. Moreover, they play a significant role in environmental chemistry, serving as indicators of pollution and degradation processes.

In synthetic applications, catechols can be modified through various chemical reactions such as esterification, etherification, or sulfonation, allowing for the creation of specialized compounds with tailored properties. Their unique structural features make them valuable tools in material science, where they are utilized in the development of advanced polymers and composites.

Overall, catechols offer a versatile platform for both natural product research and synthetic chemistry, contributing significantly to advancements in biochemistry, pharmaceuticals, and environmental monitoring.

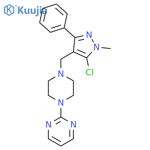

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

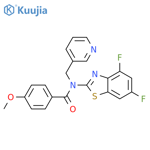

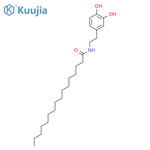

N-Oleoyldopamine | 105955-11-1 | C26H43NO3 |

|

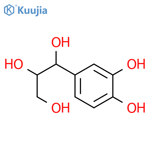

1,2,3-Propanetriol, 1-(3,4-dihydroxyphenyl)- (9CI) | 117722-92-6 | C9H12O5 |

|

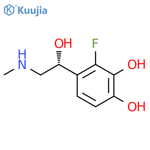

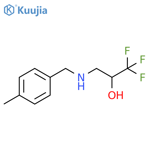

1,2-Benzenediol,3-fluoro-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]- | 117773-93-0 | C9H12FNO3 |

|

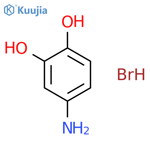

4-Aminobenzene-1,2-diol hydrobromide | 158627-59-9 | C6H8BrNO2 |

|

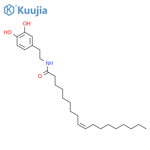

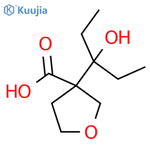

PALDA | 136181-87-8 | C24H41NO3 |

|

Tetrafluorobenzene-1,2-diol | 1996-23-2 | C6H2F4O2 |

|

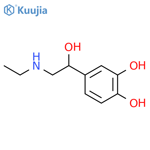

1,2-Benzenediol,4-[2-(ethylamino)-1-hydroxyethyl]- | 2947-00-4 | C10H15NO3 |

|

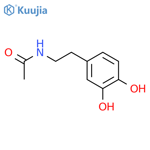

N-acetyldopamine | 2494-12-4 | C10H13NO3 |

|

rac 3,4-Dihydroxyphenylethylene Glycol | 28822-73-3 | C8H10O4 |

|

3,4,6-Trichlorocatechol | 32139-72-3 | C6H3Cl3O2 |

Literatura Relacionada

-

1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

2. Book reviews

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

Fornecedores recomendados

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

-

-

4H-1,2,4-Triazole Cas No: 63598-71-0

4H-1,2,4-Triazole Cas No: 63598-71-0 -

-